![molecular formula C22H23NO5 B2834119 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010874-90-4](/img/structure/B2834119.png)
3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4-one moiety, which is a type of oxygen-containing heterocycle . The 3,4-dimethoxyphenyl group is a common motif in many bioactive compounds, including natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-4-one ring system and the introduction of the 3,4-dimethoxyphenyl and propyl groups. One possible method could involve an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromeno[8,7-e][1,3]oxazin-4-one ring system, along with the 3,4-dimethoxyphenyl and propyl substituents. The exact 3D structure would depend on the specific stereochemistry at the various stereocenters in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chromeno[8,7-e][1,3]oxazin-4-one ring system and the 3,4-dimethoxyphenyl and propyl groups. The oxazinone moiety could potentially undergo a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromeno[8,7-e][1,3]oxazin-4-one ring system and the 3,4-dimethoxyphenyl and propyl groups could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The chemical compound of interest is characterized by its unique chromeno[8,7-e][1,3]oxazin-4-one core, which is a derivative of chromenones and oxazines. This structure is notable for its potential in various chemical transformations and applications in material science due to the reactive and versatile nature of the chromeno and oxazine moieties. Studies such as those by Anastasis et al. (1984) and Litvinov & Shestopalov (2009, 2010) have explored the oxidation, reduction, and conformational isomerism of similar chromenopyridazines and chromeno[1,3]oxazin-4-ones, highlighting the chemical reactivity and potential synthetic utility of these compounds Anastasis, P., Brown, P. E., & Marcus, W. Y., 1984; Litvinov, Y., & Shestopalov, A. M., 2009; Litvinov, Y., & Shestopalov, A. M., 2010.
Synthetic Methodologies
The synthesis of chromeno[8,7-e][1,3]oxazin-4-one derivatives involves various synthetic strategies, including one-pot reactions, acylation, and the use of nanocatalysts. Mondal et al. (2014) described a one-pot synthesis of chromeno[4,3-e][1,3]oxazine derivatives, emphasizing the efficiency and environmental friendliness of the methodology Mondal, A., Rana, S., & Mukhopadhyay, C., 2014. Such methodologies highlight the adaptability and utility of the chromeno[8,7-e][1,3]oxazin-4-one scaffold in synthetic chemistry.
Potential Biological Activities
While the focus is not on drug use or side effects, the structural motifs present in 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one suggest potential for biological activity, as seen in related compounds. For instance, compounds with chromenone and oxazinone moieties have been investigated for various biological activities, including antimicrobial and anti-proliferative effects, as seen in studies by Al-Wahaibi et al. (2021) Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A., 2021. Such insights provide a foundation for further exploration of the biological applications of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one and its derivatives.
Crystallography and Molecular Structure
The study of crystal structures, such as the one conducted by Manolov et al. (2008), provides valuable information on the molecular conformation, intermolecular interactions, and potential for forming supramolecular assemblies of chromenone derivatives Manolov, I., Ströbele, M., & Meyer, H., 2008. These insights are crucial for understanding the material properties and potential applications in areas such as organic electronics, photonics, and nanotechnology.
Safety And Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. This could potentially lead to the discovery of new biological targets and therapeutic applications .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-9-23-11-16-18(28-13-23)8-6-15-21(24)17(12-27-22(15)16)14-5-7-19(25-2)20(10-14)26-3/h5-8,10,12H,4,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOFNXPADIKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

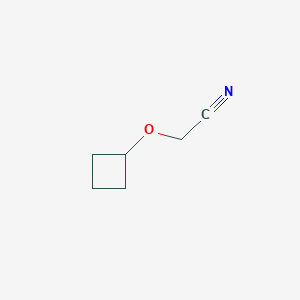
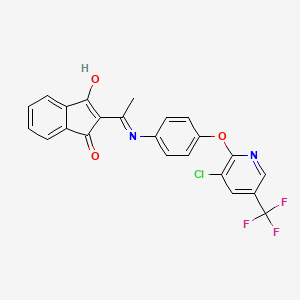
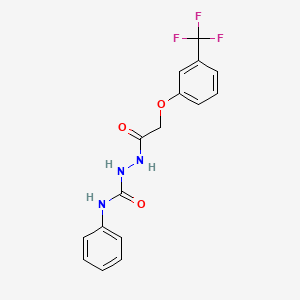
![2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide](/img/structure/B2834041.png)
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
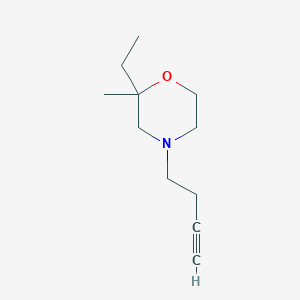
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)
![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)
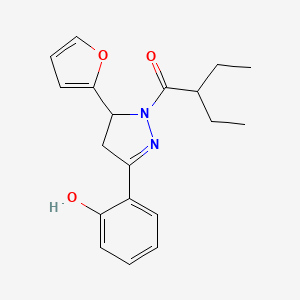


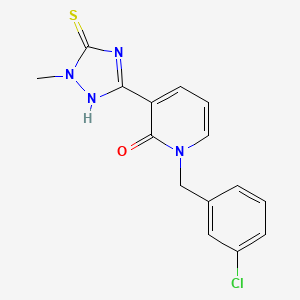
![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)
